Cas no 153182-46-8 (2H-1,3-Diazepin-2-one,hexahydro-5,6-dihydroxy-1,3-bis[(4-methylphenyl)methyl]-4,7-bis(phenylmethyl)-,(4R,5S,6S,7R)-)

2H-1,3-Diazepin-2-one,hexahydro-5,6-dihydroxy-1,3-bis[(4-methylphenyl)methyl]-4,7-bis(phenylmethyl)-,(4R,5S,6S,7R)- structure
153182-46-8 structure
Nome del prodotto:2H-1,3-Diazepin-2-one,hexahydro-5,6-dihydroxy-1,3-bis[(4-methylphenyl)methyl]-4,7-bis(phenylmethyl)-,(4R,5S,6S,7R)-
Numero CAS:153182-46-8
MF:C35H38N2O3
MW:534.687829494476
CID:141244
PubChem ID:463347

2H-1,3-Diazepin-2-one,hexahydro-5,6-dihydroxy-1,3-bis[(4-methylphenyl)methyl]-4,7-bis(phenylmethyl)-,(4R,5S,6S,7R)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 2H-1,3-Diazepin-2-one,hexahydro-5,6-dihydroxy-1,3-bis[(4-methylphenyl)methyl]-4,7-bis(phenylmethyl)-,(4R,5S,6S,7R)-
    • (4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-1,3-bis[(4-methylphenyl)methyl]-1,3-diazepan-2-one
    • 2H-1,3-Diazepin-2-one,hexahydro-5,6-dihydroxy-1,3-bis[(4-methylphenyl)methyl]-4,7-bis(phenylme...
    • (4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-1,3-bis(4-methylbenzyl)-1,3-diazepan-2-one
    • 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis((4-methylphenyl)methyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-
    • (4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-1,3-bis[(4-methylphenyl)methy l]-1,3-diazepan-2-one
    • 153182-46-8
    • Cyclic Urea 48
    • 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis[(4-methylphenyl)methyl]-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-
    • CHEMBL422772
    • BDBM9332
    • DTXSID90165253
    • (4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-1,3-bis(p-tolylmethyl)-1,3-diazepan-2-one
    • Inchi: InChI=1S/C35H38N2O3/c1-25-13-17-29(18-14-25)23-36-31(21-27-9-5-3-6-10-27)33(38)34(39)32(22-28-11-7-4-8-12-28)37(35(36)40)24-30-19-15-26(2)16-20-30/h3-20,31-34,38-39H,21-24H2,1-2H3
    • Chiave InChI: VCEGGCOXLZWFIB-UHFFFAOYSA-N
    • Sorrisi: CC1C=CC(CN2C(=O)N(CC3C=CC(C)=CC=3)C(CC3C=CC=CC=3)C(O)C(O)C2CC2C=CC=CC=2)=CC=1

Proprietà calcolate

  • Massa esatta: 534.28844
  • Massa monoisotopica: 534.288243
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 40
  • Conta legami ruotabili: 8
  • Complessità: 701
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 4
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 64
  • XLogP3: 6

Proprietà sperimentali

  • Densità: 1.208
  • Punto di ebollizione: 717.1°Cat760mmHg
  • Punto di infiammabilità: 387.5°C
  • Indice di rifrazione: 1.641
  • PSA: 64.01
Fornitori consigliati
Taian Jiayue Biochemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taian Jiayue Biochemical Co., Ltd
Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Minglong (Xianning) Medicine Co., Ltd.
pengshengyue
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
pengshengyue